molecular formula C17H12Cl2N2 B2451563 N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 790681-54-8

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine

Cat. No.: B2451563
CAS No.: 790681-54-8
M. Wt: 315.2
InChI Key: ZFQCRCNGLYUTKS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is a complex organic compound that features both a chlorophenyl and a chloroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 2-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like ethanol . The reaction conditions often require heating to facilitate the formation of the imine bond between the aldehyde and the amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be scaled up, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and chlorophenyl moieties. These interactions can disrupt biological processes, leading to its observed antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the chlorophenyl group.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    2-Chlorobenzylamine: Contains the chlorophenyl group but lacks the quinoline moiety.

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is unique due to the combination of both chlorophenyl and chloroquinoline groups in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2/c18-15-7-3-1-6-13(15)10-20-11-14-9-12-5-2-4-8-16(12)21-17(14)19/h1-9,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCRCNGLYUTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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